4-Methoxy-3-methyl-3-[2-[2-(trifluoromethyl)phenoxy]propanoylamino]butanoic acid
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Overview
Description
4-Methoxy-3-methyl-3-[2-[2-(trifluoromethyl)phenoxy]propanoylamino]butanoic acid is a complex organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-methyl-3-[2-[2-(trifluoromethyl)phenoxy]propanoylamino]butanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxyphenol with trifluoromethylbenzene under specific conditions to introduce the trifluoromethyl group. This is followed by the coupling of the resulting intermediate with 3-methyl-3-[2-(propanoylamino)]butanoic acid through a series of reactions involving catalysts and reagents such as palladium and boronic acids .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-methyl-3-[2-[2-(trifluoromethyl)phenoxy]propanoylamino]butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Methoxy-3-methyl-3-[2-[2-(trifluoromethyl)phenoxy]propanoylamino]butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-methyl-3-[2-[2-(trifluoromethyl)phenoxy]propanoylamino]butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may interact with enzymes or receptors, modulating their activity and triggering specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Uniqueness
4-Methoxy-3-methyl-3-[2-[2-(trifluoromethyl)phenoxy]propanoylamino]butanoic acid is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
4-methoxy-3-methyl-3-[2-[2-(trifluoromethyl)phenoxy]propanoylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO5/c1-10(14(23)20-15(2,9-24-3)8-13(21)22)25-12-7-5-4-6-11(12)16(17,18)19/h4-7,10H,8-9H2,1-3H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSXZGMREGMNAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)(CC(=O)O)COC)OC1=CC=CC=C1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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